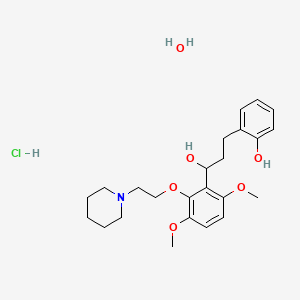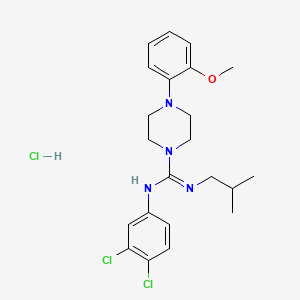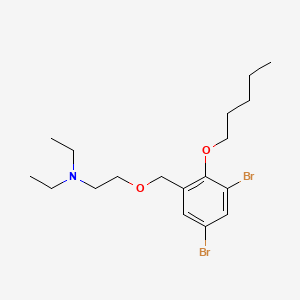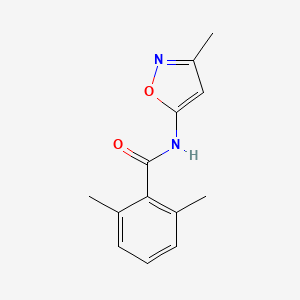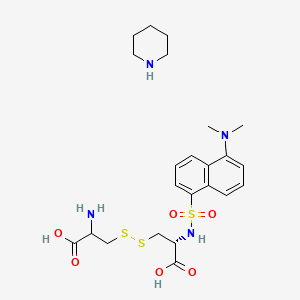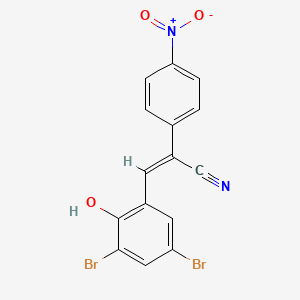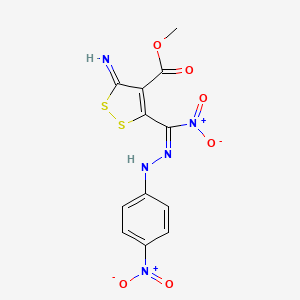
Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes nitro and diazenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of an aromatic compound followed by diazotization and subsequent coupling with a dithiole derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diazenyl group can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to various oxidized derivatives .
Applications De Recherche Scientifique
Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties .
Mécanisme D'action
The mechanism of action of Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate involves its interaction with specific molecular targets. The nitro and diazenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrobenzene: Contains a nitro group attached to a benzene ring.
Azobenzene: Features a diazenyl group linking two benzene rings.
Dithioles: Compounds containing a dithiole ring structure .
Uniqueness
Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
78649-98-6 |
|---|---|
Formule moléculaire |
C12H9N5O6S2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
methyl 3-imino-5-[(E)-C-nitro-N-(4-nitroanilino)carbonimidoyl]dithiole-4-carboxylate |
InChI |
InChI=1S/C12H9N5O6S2/c1-23-12(18)8-9(24-25-10(8)13)11(17(21)22)15-14-6-2-4-7(5-3-6)16(19)20/h2-5,13-14H,1H3/b13-10?,15-11+ |
Clé InChI |
OHKHHACZSNZHCJ-ONTGKOFZSA-N |
SMILES isomérique |
COC(=O)C1=C(SSC1=N)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/[N+](=O)[O-] |
SMILES canonique |
COC(=O)C1=C(SSC1=N)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




